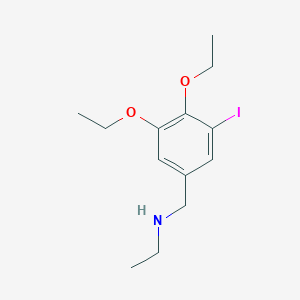![molecular formula C14H18N4O2 B283422 N-[2-(allyloxy)-3-ethoxybenzyl]-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B283422.png)
N-[2-(allyloxy)-3-ethoxybenzyl]-N-(1H-1,2,4-triazol-3-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(allyloxy)-3-ethoxybenzyl]-N-(1H-1,2,4-triazol-3-yl)amine is a complex organic compound that features a benzyl group substituted with allyloxy and ethoxy groups, and a triazolyl amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(allyloxy)-3-ethoxybenzyl]-N-(1H-1,2,4-triazol-3-yl)amine typically involves multi-step organic reactions. One common approach is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The preparation of the triazole moiety can be achieved through the Huisgen cycloaddition reaction, which involves the 1,3-dipolar cycloaddition of an azide and an alkyne .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(allyloxy)-3-ethoxybenzyl]-N-(1H-1,2,4-triazol-3-yl)amine can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield an epoxide, while nucleophilic substitution can result in the formation of various substituted benzyl derivatives .
Aplicaciones Científicas De Investigación
N-[2-(allyloxy)-3-ethoxybenzyl]-N-(1H-1,2,4-triazol-3-yl)amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[2-(allyloxy)-3-ethoxybenzyl]-N-(1H-1,2,4-triazol-3-yl)amine involves its interaction with specific molecular targets. The triazole moiety can bind to metal ions, influencing enzymatic activity and protein function. The benzyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(allyloxy)-3-ethoxybenzyl]-N-(1H-1,2,4-triazol-3-yl)amine: shares similarities with compounds such as benzyl ethers and triazole derivatives.
Benzyl ethers: These compounds have similar reactivity patterns, particularly in nucleophilic substitution and oxidation reactions.
Triazole derivatives: These compounds share the triazole ring structure, which is known for its stability and ability to coordinate with metal ions.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse reactivity and applications. The presence of both allyloxy and ethoxy groups on the benzyl ring, along with the triazole moiety, provides a versatile scaffold for chemical modifications and interactions with biological targets .
Propiedades
Fórmula molecular |
C14H18N4O2 |
|---|---|
Peso molecular |
274.32 g/mol |
Nombre IUPAC |
N-[(3-ethoxy-2-prop-2-enoxyphenyl)methyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C14H18N4O2/c1-3-8-20-13-11(6-5-7-12(13)19-4-2)9-15-14-16-10-17-18-14/h3,5-7,10H,1,4,8-9H2,2H3,(H2,15,16,17,18) |
Clave InChI |
LUZQRCBWQALQMO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1OCC=C)CNC2=NC=NN2 |
SMILES canónico |
CCOC1=CC=CC(=C1OCC=C)CNC2=NC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283342.png)
![N-{3-[(3-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B283345.png)
![2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283347.png)
![N-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}-1-AZABICYCLO[2.2.2]OCTAN-3-AMINE](/img/structure/B283349.png)

![2-{5-BROMO-2-METHOXY-4-[(PROPYLAMINO)METHYL]PHENOXY}-N~1~-PHENYLACETAMIDE](/img/structure/B283351.png)
![2-{2-BROMO-4-[(ISOBUTYLAMINO)METHYL]-6-METHOXYPHENOXY}-N~1~-PHENYLACETAMIDE](/img/structure/B283352.png)


![N-[2-(difluoromethoxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B283357.png)
![3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide](/img/structure/B283360.png)
![2-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide](/img/structure/B283361.png)
![N-[2-(difluoromethoxy)phenyl]-3-fluorobenzamide](/img/structure/B283362.png)
![4-tert-butyl-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B283363.png)
